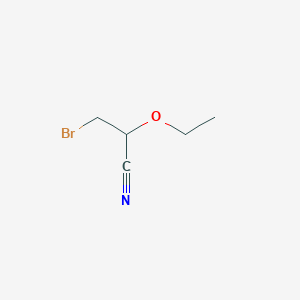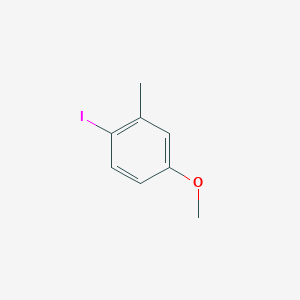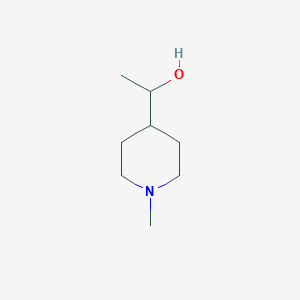![molecular formula C16H23N3O4 B1611722 Ácido 6-{4-[(terc-Butóxi)carbonil]-3-metilpiperazin-1-il}piridina-3-carboxílico CAS No. 904817-70-5](/img/structure/B1611722.png)
Ácido 6-{4-[(terc-Butóxi)carbonil]-3-metilpiperazin-1-il}piridina-3-carboxílico
Descripción general
Descripción
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridine carboxylic acid moiety
Aplicaciones Científicas De Investigación
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be utilized in the development of biochemical probes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves multiple steps. One common route includes the alkylation of a piperazine derivative with a tert-butoxycarbonyl-protected reagent, followed by coupling with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like toluene . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine that can interact with enzymes or receptors. The pyridine ring may participate in π-π interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives and pyridine carboxylic acids. For example:
4-(tert-Butoxycarbonyl)piperazine: A simpler analogue with similar protecting group chemistry.
Pyridine-3-carboxylic acid:
Propiedades
IUPAC Name |
6-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYDWGOSNEFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587636 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-70-5 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)





